Cas no 899752-37-5 (2-ethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}benzamide)

2-Ethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core, functionalized with a phenyl group at the 1-position and a benzamide moiety at the 5-position. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The ethoxy-substituted benzamide group enhances solubility and may influence binding affinity in target interactions. Its well-defined synthetic route allows for precise modifications, making it a versatile intermediate for drug discovery. The compound's stability and purity profile support its use in research applications requiring high specificity and reproducibility.
2-ethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}benzamide structure
899752-37-5 structure
Product Name:2-ethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}benzamide
CAS No:899752-37-5
MF:C20H17N5O3
MW:375.380683660507
CID:5487799
PubChem ID:16804079
Update Time:2025-05-23

2-ethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-ethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide
    • 2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
    • 2-ethoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
    • AKOS024470309
    • 899752-37-5
    • F2823-0200
    • 2-ethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}benzamide
    • Inchi: 1S/C20H17N5O3/c1-2-28-17-11-7-6-10-15(17)19(26)23-24-13-21-18-16(20(24)27)12-22-25(18)14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,23,26)
    • InChI Key: VUOBXEZNPHNWKN-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=CC=CC=1C(NN1C=NC2=C(C=NN2C2C=CC=CC=2)C1=O)=O

Computed Properties

  • Exact Mass: 375.13313942g/mol
  • Monoisotopic Mass: 375.13313942g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 607
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 88.8Ų

2-ethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}benzamide Pricemore >>

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Additional information on 2-ethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}benzamide

2-Ethoxy-N-{4-Oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide: A Comprehensive Overview

The compound with CAS No. 899752-37-5, known as 2-Ethoxy-N-{4-Oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This compound belongs to the class of benzamides and incorporates a pyrazolo[3,4-d]pyrimidine moiety, which is a heterocyclic structure known for its versatility in drug design. The presence of the ethoxy group and the phenyl substituent further enhances its chemical complexity and functional diversity.

Recent studies have highlighted the importance of pyrazolo[3,4-d]pyrimidine derivatives in medicinal chemistry. These structures are often explored for their potential as kinase inhibitors, which play a crucial role in various therapeutic areas such as oncology and inflammation. The benzamide functional group in this compound is particularly significant as it contributes to hydrogen bonding capabilities, enhancing bioavailability and target binding affinity. Furthermore, the ethoxy group introduces lipophilicity, which is essential for membrane permeability and drug delivery.

The synthesis of 2-Ethoxy-N-{4-Oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the pyrazolo[3,4-d]pyrimidine ring system through cyclization reactions and subsequent functionalization to introduce the ethoxy and benzamide groups. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets rigorous quality standards for preclinical studies.

In terms of biological activity, this compound has shown promising results in vitro assays targeting specific kinases involved in cellular signaling pathways. For instance, studies have demonstrated its ability to inhibit Janus kinase (JAK) activity, which is implicated in autoimmune diseases such as rheumatoid arthritis and psoriasis. Additionally, preliminary data suggest that this compound may exhibit selectivity towards certain isoforms of protein kinases, reducing off-target effects and improving therapeutic index.

One of the most intriguing aspects of 2-Ethoxy-N-{4-Oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide is its structural flexibility. The pyrazolo[3,4-d]pyrimidine core allows for further modifications to explore a wide range of biological targets. For example, substituting the phenyl group with other aromatic moieties or modifying the ethoxy group could lead to derivatives with enhanced potency or improved pharmacokinetic profiles.

From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These analyses confirm its molecular structure and purity. Moreover, computational modeling studies have provided insights into its three-dimensional conformation and interactions with potential biological targets.

In conclusion, 2-Ethoxy-N-{4-Oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide represents a valuable addition to the arsenal of bioactive compounds under investigation for therapeutic applications. Its unique combination of structural features and promising biological activity positions it as a candidate for further exploration in drug discovery pipelines.

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